molecular formula C18H30<br>C6H5(CH2)11CH3<br>C18H30 B1670861 Dodecylbenzene CAS No. 123-01-3

Dodecylbenzene

Cat. No.: B1670861
CAS No.: 123-01-3
M. Wt: 246.4 g/mol
InChI Key: KWKXNDCHNDYVRT-UHFFFAOYSA-N
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Description

Dodecylbenzene is an organic compound with the formula C₁₂H₂₅C₆H₅. It is a colorless liquid with a weak odor and is insoluble in water . This compound consists of a dodecyl group (C₁₂H₂₅) attached to a phenyl group (C₆H₅). This compound is primarily used as a precursor to sodium dodecylbenzenesulfonate, a surfactant that is a key ingredient in household laundry detergents .

Mechanism of Action

Target of Action

Dodecylbenzene, also known as Sodium this compound Sulfonate (SDBS), is primarily used as a surfactant in various industries . Its primary targets are the interfaces between different phases, such as oil/water interfaces in the oil industry . It acts on these interfaces to reduce surface tension, thereby enhancing processes like oil recovery .

Mode of Action

The mode of action of this compound involves its interaction with its targets to cause significant changes. For instance, in oil recovery, it interacts with oil molecules and the calcite surface, gradually occupying the surface and displacing the oil droplets . The polar group of SDBS plays a significant role in water infiltration and the formation of water channels . The branched structure of SDBS tends to spread on the calcite interface, enhancing its action .

Biochemical Pathways

The degradation of this compound in the environment mainly relies on microorganisms . The process of DBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . This process leads to the formation of intermediate products, including 4-sodium sulfophenyldodecanoate acid and its homologs .

Pharmacokinetics

As a surfactant, this compound can reduce interfacial tension, which may enhance the dispersion and absorption of substances in various environments .

Result of Action

The action of this compound results in significant changes in the environment where it’s applied. In oil recovery, for example, it improves oil displacement efficiency . The oil-displacement efficiencies of different isomers of SDBS were found to be higher than that of SDBS, with one isomer showing the best efficiency of 25% .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of salts can affect the critical micelle concentration and fraction of counterion dissociation of SDBS . Moreover, the degradation of this compound in the environment mainly relies on microorganisms, indicating that biological factors play a crucial role in its action environment .

Biochemical Analysis

Biochemical Properties

Dodecylbenzene interacts with various biomolecules in its biochemical reactions. For instance, it has been found to interact with microorganisms, playing a crucial role in the degradation of this compound in the environment . The degradation process of this compound involves three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It has been reported that Sodium this compound Sulfonate (SDBS), a derivative of this compound, can cause changes in the intracellular Reactive Oxygen Species (ROS) levels . This suggests that this compound and its derivatives may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules. For instance, in the case of Sodium this compound Sulfonate (SDBS), it has been suggested that high concentrations of certain compounds can change the properties of SDBS and lower or avoid interactions between the denaturant and the protein . This indicates that this compound and its derivatives may exert their effects at the molecular level through binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can be dispersed as small droplets in seawater, with the diameter of this compound droplets increasing from 60 nm to 200 nm as the concentration increases from 10 ppm to 1000 ppm . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Dodecylbenzenesulfonate salts, for instance, have been found to be non-toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . At high doses, severe dermal irritation was observed .

Metabolic Pathways

It is known that the degradation of this compound in the environment mainly relies on microorganisms . This suggests that this compound may interact with enzymes or cofactors in these organisms, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. After a drug enters the systemic circulation, it is distributed to the body’s tissues. Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes .

Subcellular Localization

It is known that only unbound drug is available for passive diffusion to extravascular or tissue sites where the pharmacologic effects of the drug occur . Therefore, the unbound this compound concentration in systemic circulation typically determines this compound concentration at the active site and thus efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylbenzene is synthesized through the alkylation of benzene with dodecene in the presence of an acid catalyst such as hydrogen fluoride or aluminum chloride . The reaction is typically carried out under controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the alkylation process is performed using large-scale reactors where benzene and dodecene are mixed with the acid catalyst. The reaction mixture is then subjected to distillation to separate this compound from unreacted benzene and other by-products . The resulting this compound is further purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Dodecylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Typically involves the use of halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

    Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Performed using sulfur trioxide or oleum.

Major Products:

Scientific Research Applications

Dodecylbenzene and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its linear alkyl chain, which provides better biodegradability compared to branched alkylbenzene sulfonates. This makes it more environmentally friendly and suitable for use in household detergents .

Properties

IUPAC Name

dodecylbenzene
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InChI

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3
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InChI Key

KWKXNDCHNDYVRT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C18H30, Array
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DSSTOX Substance ID

DTXSID7026994
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Molecular Weight

246.4 g/mol
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Physical Description

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C
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Flash Point

275 °F (NTP, 1992), 285 °F, 140.6 °C
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86
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Vapor Density

8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1)
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Vapor Pressure

211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C:
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Color/Form

COLORLESS LIQUID

CAS No.

123-01-3, 29986-57-0, 68442-69-3, 25265-78-5
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Melting Point

19.4 °F (NTP, 1992), 3 °C
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

8.4 Grams of hexenes (containing 90% n-hexenes and 10% methyl-pentenes) was reacted with 17 mgs of nickel bis(2-ethyl hexanoate), 13 mgs of tributyl phosphite and 64 mgs of ethyl aluminum dichloride in 0.8 g of chlorobenzene. After two hours of reaction at between 35 and 45C, 57% of the hexenes were converted to products which contained 90% dodecenes. 78% of those dodecenes had linear or mono-branched structures. The unreacted starting material consisted of 86% n-hexenes and 14% methyl-pentenes, indicating only a very slight preference by the catalyst for dimerizing the linear olefins. As in Example 1, alkylation of benzene with this dodecene mixture using HF catalyst resulted in a 95+ % yield of dodecylbenzene, with less than 1% loss due to olefin fragmentation.
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
13 mg
Type
reactant
Reaction Step Four
Quantity
64 mg
Type
reactant
Reaction Step Four
Quantity
0.8 g
Type
solvent
Reaction Step Four
Quantity
17 mg
Type
catalyst
Reaction Step Four
[Compound]
Name
45C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dodecenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
dodecenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
n-hexenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
methyl-pentenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecylbenzene
Reactant of Route 2
Dodecylbenzene
Reactant of Route 3
Reactant of Route 3
Dodecylbenzene
Reactant of Route 4
Reactant of Route 4
Dodecylbenzene
Reactant of Route 5
Reactant of Route 5
Dodecylbenzene
Reactant of Route 6
Reactant of Route 6
Dodecylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.